REACTION_CXSMILES
|
CO[CH:3](OC)[CH2:4][CH:5](OC)OC.[C:12]([C:15]1[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=1)(=O)[CH3:13].C(O)(=O)C.C([O-])(=O)C.[NH4+:29].[OH-].[Na+]>CC(O)C>[N:29]1[CH:5]=[CH:4][CH:3]=[CH:13][C:12]=1[C:15]1[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=1 |f:3.4,5.6|
|
Name
|
|
Quantity
|
14.2 g
|
Type
|
reactant
|
Smiles
|
COC(CC(OC)OC)OC
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=NC=C1
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
39 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
160 mL
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Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
the reaction at 80° C. for 9 hours
|
Duration
|
9 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
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Type
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EXTRACTION
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Details
|
extracted three times with 200 ml of toluene
|
Type
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CONCENTRATION
|
Details
|
The organic layer was concentrated
|
Type
|
DISTILLATION
|
Details
|
purified by distillation under a reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: PERCENTYIELD | 27.6% | |
YIELD: CALCULATEDPERCENTYIELD | 24.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |